molecular formula C18H15BrO3S B7440381 Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B7440381
M. Wt: 391.3 g/mol
InChI Key: QWOMRKFVDWFASY-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring attached to a 4-bromo-2,5-dimethylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves the reaction of 2-naphthol with 4-bromo-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones under the influence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The sulfonate group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the naphthalene ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate
  • Naphthalen-2-yl 4-chloro-2,5-dimethylbenzene-1-sulfonate
  • Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonamide

Comparison: Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of both a naphthalene ring and a brominated sulfonate group. This combination imparts distinct electronic and steric properties, making it more reactive in certain substitution reactions compared to its chloro or sulfonamide analogs. Additionally, the bromine atom can be easily replaced by other functional groups, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3S/c1-12-10-18(13(2)9-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMRKFVDWFASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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